molecular formula C6H3N5 B2680341 2-Azidonicotinonitrile CAS No. 1139703-71-1

2-Azidonicotinonitrile

Cat. No.: B2680341
CAS No.: 1139703-71-1
M. Wt: 145.125
InChI Key: HHLUSCPTNHMATR-UHFFFAOYSA-N
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Description

2-Azidonicotinonitrile is a chemical compound with the molecular formula C6H3N5 and a molecular weight of 145.125. It is a derivative of nicotinonitrile .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of azides, which are versatile bioorthogonal reporter moieties. These are commonly used for site-specific labeling and functionalization of RNA to probe its biology . A diazotransfer reaction was established for oligoribonucleotides of different lengths and secondary structures .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that azides, which are part of the compound, are known to be highly reactive and often used as intermediates in fine organic synthesis .

Scientific Research Applications

Synthesis of Chiral Compounds

2-Azidonicotinonitrile is useful in synthesizing chiral compounds. A study by Effenberger, Kremser, and Stelzer (1996) demonstrated its use in the synthesis of (S)-2-Azidonitriles, which can be further converted into (S)-2-aminonitriles and (S)-1,2-diamines. These compounds have applications in the production of chiral molecules, important in pharmaceutical synthesis and enantioselective reactions (Effenberger, Kremser, & Stelzer, 1996).

Analysis of Agricultural Products

Zhang et al. (2020) used a modified QuEChERS method, involving this compound, for the simultaneous determination of neonicotinoids and fipronils in tea. This methodology highlights its role in analytical chemistry, particularly in the analysis of agricultural products for pesticide residues (Zhang et al., 2020).

Pharmaceutical Research

In pharmaceutical research, Ibrahim et al. (2018) synthesized new nicotinonitrile and furo[2,3-b]pyridine derivatives incorporating thiophene substituent from this compound. These compounds exhibited promising cytotoxic activity against various tumor cell lines, indicating potential applications in anticancer drug development (Ibrahim et al., 2018).

Tumor Extracellular Targeting

Duan et al. (2011) investigated chitosan-based copolymers for tumor-targeting drug delivery systems, where this compound might have applications in the development of such biocompatible nanogels. This research underscores its potential role in creating targeted drug delivery mechanisms for cancer treatment (Duan et al., 2011).

Synthesis of Azo Dyes and Antimicrobial Agents

Ravi et al. (2020) utilized this compound in the synthesis of azo dyes, demonstrating its relevance in dye chemistry. The synthesized azo dyes showed potential antimicrobial activity, expanding its application into the field of antimicrobial agent development (Ravi et al., 2020).

Future Directions

The future directions of 2-Azidonicotinonitrile and similar compounds could involve their use in biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Properties

IUPAC Name

2-azidopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N5/c7-4-5-2-1-3-9-6(5)10-11-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLUSCPTNHMATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N=[N+]=[N-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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